molecular formula C7H5F3N4 B2548519 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1211578-87-8

6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B2548519
CAS No.: 1211578-87-8
M. Wt: 202.14
InChI Key: OHVUCFMMMBIQOT-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Scientific Research Applications

6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:

Future Directions

The future directions for research on “6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” and related compounds could involve further exploration of their potential as TRK inhibitors . This could include studies to optimize their synthesis, evaluate their biological activity, and investigate their mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon and ammonium formate, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and palladium catalysts are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific combination of a pyrazolo[3,4-b]pyridine core and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5(11)13-14-6(3)12-4/h1-2H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVUCFMMMBIQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211578-87-8
Record name 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
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